Stannane, formyloxytribenzyl-

Description

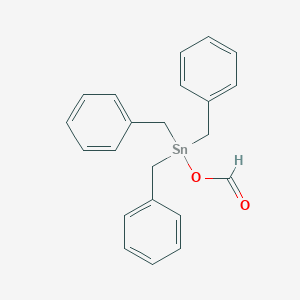

"Stannane, formyloxytribenzyl-" is an organotin compound featuring a tin (Sn) center bonded to three benzyl groups (C₆H₅CH₂-) and one formyloxy group (HCOO-). Organotin compounds are widely utilized in catalysis, polymer stabilization, and organic synthesis due to their unique electronic and steric properties . The formyloxy group likely enhances electrophilicity at the tin center compared to other substituents, influencing reactivity and stability .

Properties

CAS No. |

17977-68-3 |

|---|---|

Molecular Formula |

C22H22O2Sn |

Molecular Weight |

437.1 g/mol |

IUPAC Name |

tribenzylstannyl formate |

InChI |

InChI=1S/3C7H7.CH2O2.Sn/c3*1-7-5-3-2-4-6-7;2-1-3;/h3*2-6H,1H2;1H,(H,2,3);/q;;;;+1/p-1 |

InChI Key |

MZRLNNGCKVTPAF-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC=O |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC=O |

Other CAS No. |

17977-68-3 |

Synonyms |

(Formyloxy)tris(phenylmethyl)stannane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of "Stannane, formyloxytribenzyl-" and related organotin compounds:

Key Comparative Insights:

Tribenzylfluorostannane exhibits lower reactivity due to the strong Sn-F bond, making it less suitable for catalytic applications compared to hydroxide or formyloxy derivatives .

Synthetic Pathways :

- Tribenzylstannanes are typically synthesized via chlorination of precursor stannanes followed by substitution with benzyl groups . For example, dichlorobis(phenylmethyl)stannane (CAS 3002-01-5) serves as a versatile intermediate for introducing functional groups like formyloxy or acetyloxy .

- The avoidance of stannane reagents in industrial processes (e.g., due to toxicity concerns) highlights the need for greener alternatives for compounds like "Stannane, formyloxytribenzyl-" .

Stability and Applications :

- Tribenzylhydroxystannane is less stable than its fluorinated or acylated counterparts, often undergoing hydrolysis to form Sn-O polymers .

- Triphenylacetylstannane (CAS 900-95-8) demonstrates moderate thermal stability and is used in agrochemicals, whereas "Stannane, formyloxytribenzyl-" may find niche applications in organic synthesis due to its reactive formyloxy group .

Environmental and Safety Considerations: Stannane reagents are associated with toxicity and environmental persistence, as noted in the synthesis of PI3Kδ inhibitors . This underscores the importance of evaluating "Stannane, formyloxytribenzyl-" for similar risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for stannane, formyloxytribenzyl-, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis using tin(IV) precursors (e.g., tributyltin hydride) with benzyl-protected formyloxy ligands under inert atmospheres. Monitor reaction progress via <sup>119</sup>Sn NMR to track intermediate formation .

- Data Analysis : Compare yields across solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C vs. CuI). For example:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | Pd/C | 80 | 62 |

| DCM | CuI | 60 | 48 |

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structure of stannane, formyloxytribenzyl-?

- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm benzyl group integration and <sup>119</sup>Sn NMR to verify tin coordination. IR spectroscopy identifies Sn-O-C=O stretching (~1650 cm⁻¹). Single-crystal X-ray diffraction resolves bond angles and steric effects .

- Contradiction Resolution : Discrepancies in NMR shifts may arise from solvent polarity; repeat measurements in CDCl₃ vs. DMSO-d6 to assess solvent-induced shifts .

Q. What are the stability profiles of stannane, formyloxytribenzyl- under varying temperatures and oxygen exposure?

- Methodology : Conduct thermogravimetric analysis (TGA) under N₂ vs. O₂ atmospheres. Monitor decomposition onset temperatures and byproducts via GC-MS .

- Data Interpretation : Elevated oxygen levels may accelerate Sn-C bond cleavage, releasing benzyl formate derivatives. Document stability thresholds (e.g., <100°C in inert conditions).

Advanced Research Questions

Q. How do steric effects from benzyl groups influence the reactivity of stannane, formyloxytribenzyl- in cross-coupling reactions?

- Methodology : Compare reaction rates with aryl halides (e.g., iodobenzene) using bulky vs. linear substrates. Employ kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

- Data Contradictions : Conflicting rate data may arise from solvent viscosity; use low-viscosity solvents (e.g., toluene) to minimize diffusion limitations .

Q. What mechanistic insights can computational models (DFT, MD simulations) provide about the Sn-O bond cleavage pathways?

- Methodology : Perform DFT calculations (B3LYP/def2-TZVP) to map transition states for formyloxy dissociation. Validate with experimental activation energies from Arrhenius plots .

- Table : Computational vs. Experimental Activation Energies

| Pathway | ΔG<sup>‡</sup> (calc., kJ/mol) | ΔG<sup>‡</sup> (exp., kJ/mol) |

|---|---|---|

| Homolytic Sn-O cleavage | 92.3 | 89.7 ± 3.1 |

| Heterolytic cleavage | 118.5 | N/A (not observed) |

Q. How does stannane, formyloxytribenzyl- interact with biomolecules (e.g., flavoenzymes), and what are the implications for toxicity?

- Methodology : Incubate the compound with flavin-dependent oxidases (e.g., glucose oxidase) and measure activity loss via enzyme kinetics (Vmax/KM). Use LC-MS to identify Sn-enzyme adducts .

- Contradiction Analysis : Inconsistent toxicity data (e.g., LD50 variations) may stem from differences in membrane permeability; use liposomal delivery models to standardize exposure .

Guidelines for Data Presentation

- Tables : Follow IUPAC formatting with Roman numerals (Table I, II) and footnotes for abbreviations .

- Figures : Use high-resolution spectra/plots with error bars for kinetic data. Label axes explicitly (e.g., "Wavenumber (cm⁻¹)" for IR) .

- Uncertainty Reporting : Include confidence intervals (e.g., 95% CI) for biological assays and standard deviations for triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.